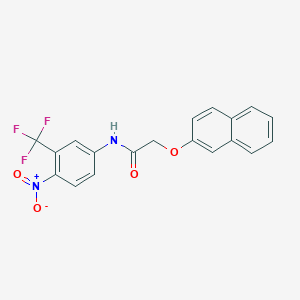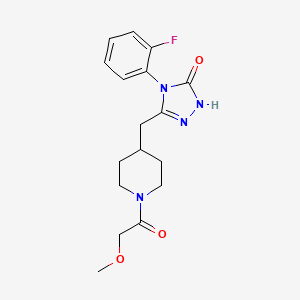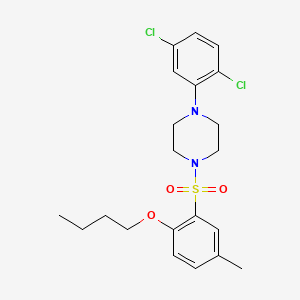![molecular formula C15H26N2O2 B2732961 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one CAS No. 2320177-91-9](/img/structure/B2732961.png)
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxypyrrolidine ring, a piperidine ring, and a pentenone chain, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxypyrrolidine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step involves the addition of a pentenone moiety to complete the synthesis .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one can be compared with other similar compounds, such as:
1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]butan-4-en-1-one: This compound has a shorter alkyl chain, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-4-5-15(18)16-9-6-13(7-10-16)17-11-8-14(12-17)19-2/h3,13-14H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBETPRVHXULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one](/img/structure/B2732879.png)
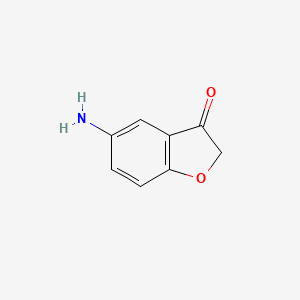
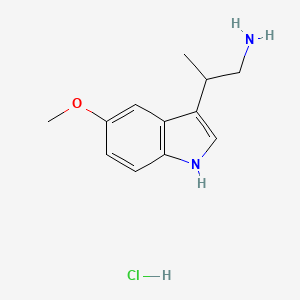
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2732883.png)
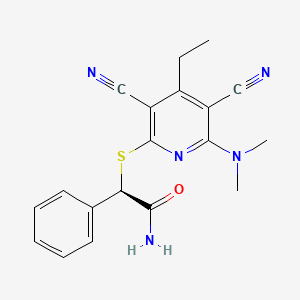
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2732886.png)
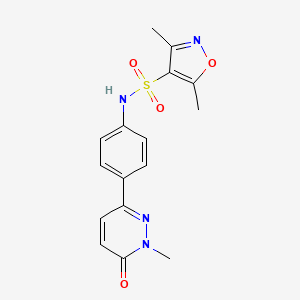

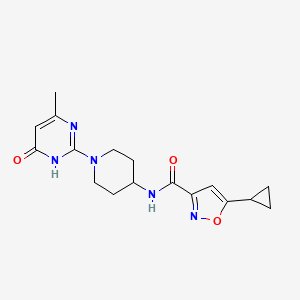
![1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2732893.png)
